molecular formula C15H14BrNO B1269941 2-bromo-N-(3-ethylphenyl)benzamide CAS No. 306745-90-4

2-bromo-N-(3-ethylphenyl)benzamide

Cat. No. B1269941
M. Wt: 304.18 g/mol
InChI Key: SVGKWOBCVJMQDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-bromo-N-(3-ethylphenyl)benzamide, typically involves the reaction of corresponding benzoic acid derivatives with amines in the presence of activating agents or under dehydration conditions. A highly efficient green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives from reactions of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been reported, showcasing the versatility in synthesizing benzamide compounds through multi-component reactions (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by X-ray crystallography, spectroscopy (NMR, IR), and mass spectrometry. For compounds similar to 2-bromo-N-(3-ethylphenyl)benzamide, studies have revealed details about their crystalline structure, showcasing the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the solid-state arrangement of these molecules (Saeed et al., 2020).

Scientific Research Applications

1. Synthesis and Structural Analysis

A study by Saeed et al. (2020) explored the synthesis and structural characterization of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a derivative of 2-bromo-N-(3-ethylphenyl)benzamide. This research involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular interactions and stability of such compounds.

2. Antifungal Activity

Ienascu et al. (2018) researched novel molecules based on N-(2-bromo-phenyl)-2-hydroxy-benzamide, closely related to 2-bromo-N-(3-ethylphenyl)benzamide, demonstrating their antifungal properties. They found these derivatives effective against phytopathogenic fungi and yeast, indicating potential applications in controlling fungal diseases (Ienascu et al., 2018).

3. Antimicrobial Activity

Another study by Ienascu et al. (2019) on derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide showed significant antimicrobial activity. These compounds were effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2019).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors when handling benzamides . It is also advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion, it is recommended to call a poison center or doctor .

properties

IUPAC Name

2-bromo-N-(3-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGKWOBCVJMQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351081
Record name 2-bromo-N-(3-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-ethylphenyl)benzamide

CAS RN

306745-90-4
Record name 2-bromo-N-(3-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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